3-Iodo-4-methoxyoxolane
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Overview
Description
3-Iodo-4-methoxyoxolane: is an organic compound with the molecular formula C5H9IO2 and a molecular weight of 228.03 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to an oxolane ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxyoxolane typically involves the iodination of 4-methoxyoxolane. One common method includes the reaction of 4-methoxyoxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxolane ring can be reduced to form different cyclic or acyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted oxolanes with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include reduced oxolane derivatives.
Scientific Research Applications
3-Iodo-4-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxyoxolane is primarily related to its ability to undergo various chemical transformations. The iodine atom and methoxy group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
3-Iodo-4-methoxyaniline: Similar in structure but contains an aniline group instead of an oxolane ring.
3-Iodo-4-methoxybenzyl alcohol: Contains a benzyl alcohol group instead of an oxolane ring.
Uniqueness: 3-Iodo-4-methoxyoxolane is unique due to its oxolane ring structure, which imparts different chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the oxolane ring is required.
Properties
Molecular Formula |
C5H9IO2 |
---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
3-iodo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9IO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3 |
InChI Key |
WFVQOYLPHHYMBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCC1I |
Origin of Product |
United States |
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